Cas no 932918-90-6 (4-(4-Chlorobenzyl)-5-1-(ethylsulfonyl)piperidin-3-yl-4H-1,2,4-triazole-3-thiol)

4-(4-Chlorobenzyl)-5-1-(ethylsulfonyl)piperidin-3-yl-4H-1,2,4-triazole-3-thiol 化学的及び物理的性質
名前と識別子
-
- 4-(4-chlorobenzyl)-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol
- STK482482
- BBL017791
- ST50885281
- T0227
- 4-[(4-chlorophenyl)methyl]-5-[1-(ethanesulfonyl)piperidin-3-yl]-1,2,4-triazole-3-thiol
- 3-{4-[(4-chlorophenyl)methyl]-5-sulfanyl(1,2,4-triazol-3-yl)}-1-(ethylsulfonyl )piperidine
- 4-(4-Chlorobenzyl)-5-1-(ethylsulfonyl)piperidin-3-yl-4H-1,2,4-triazole-3-thiol
-
- MDL: MFCD08569926
- インチ: 1S/C16H21ClN4O2S2/c1-2-25(22,23)20-9-3-4-13(11-20)15-18-19-16(24)21(15)10-12-5-7-14(17)8-6-12/h5-8,13H,2-4,9-11H2,1H3,(H,19,24)
- InChIKey: SNNAVZVSIYFHRH-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1)CN1C(NN=C1C1CCCN(C1)S(CC)(=O)=O)=S
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 25
- 回転可能化学結合数: 5
- 複雑さ: 627
- トポロジー分子極性表面積: 106
じっけんとくせい
- 密度みつど: 1.5±0.1 g/cm3
- ふってん: 603.4±65.0 °C at 760 mmHg
- フラッシュポイント: 318.7±34.3 °C
- じょうきあつ: 0.0±1.7 mmHg at 25°C
4-(4-Chlorobenzyl)-5-1-(ethylsulfonyl)piperidin-3-yl-4H-1,2,4-triazole-3-thiol セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-(4-Chlorobenzyl)-5-1-(ethylsulfonyl)piperidin-3-yl-4H-1,2,4-triazole-3-thiol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB380733-500mg |
4-(4-Chlorobenzyl)-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol; . |
932918-90-6 | 500mg |
€269.00 | 2024-07-24 | ||
abcr | AB380733-5 g |
4-(4-Chlorobenzyl)-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol |
932918-90-6 | 5g |
€907.00 | 2023-04-25 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1392412-1g |
4-(4-Chlorobenzyl)-5-(1-(ethylsulfonyl)piperidin-3-yl)-4H-1,2,4-triazole-3-thiol |
932918-90-6 | 95% | 1g |
¥2592.00 | 2024-04-24 | |
abcr | AB380733-5g |
4-(4-Chlorobenzyl)-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol; . |
932918-90-6 | 5g |
€877.00 | 2024-07-24 | ||
Ambeed | A919655-1g |
4-(4-Chlorobenzyl)-5-[1-(ethylsulfonyl)piperidin-3-yl]-4h-1,2,4-triazole-3-thiol |
932918-90-6 | 95% | 1g |
$267.0 | 2024-04-16 | |
A2B Chem LLC | AJ02034-10g |
4-(4-Chlorobenzyl)-5-[1-(ethylsulfonyl)piperidin-3-yl]-4h-1,2,4-triazole-3-thiol |
932918-90-6 | >95% | 10g |
$1412.00 | 2024-07-18 | |
abcr | AB380733-10g |
4-(4-Chlorobenzyl)-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol; . |
932918-90-6 | 10g |
€1357.00 | 2024-07-24 | ||
abcr | AB380733-500 mg |
4-(4-Chlorobenzyl)-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol |
932918-90-6 | 500MG |
€254.60 | 2022-08-31 | ||
TRC | C018325-250mg |
4-(4-Chlorobenzyl)-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol |
932918-90-6 | 250mg |
$ 275.00 | 2022-06-06 | ||
abcr | AB380733-1 g |
4-(4-Chlorobenzyl)-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol |
932918-90-6 | 1g |
€322.50 | 2023-04-25 |
4-(4-Chlorobenzyl)-5-1-(ethylsulfonyl)piperidin-3-yl-4H-1,2,4-triazole-3-thiol 関連文献
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
8. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
-
Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
-
10. A Bowknot-like RuO2 quantum dots@V2O5 cathode with largely improved electrochemical performance†Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
4-(4-Chlorobenzyl)-5-1-(ethylsulfonyl)piperidin-3-yl-4H-1,2,4-triazole-3-thiolに関する追加情報
Introduction to 4-(4-Chlorobenzyl)-5-1-(ethylsulfonyl)piperidin-3-yl-4H-1,2,4-triazole-3-thiol (CAS No. 932918-90-6)
4-(4-Chlorobenzyl)-5-1-(ethylsulfonyl)piperidin-3-yl-4H-1,2,4-triazole-3-thiol, with the CAS number 932918-90-6, is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of triazoles and features a unique structural arrangement that includes a chlorobenzyl group, an ethylsulfonyl-substituted piperidine ring, and a thiol functional group. These structural elements contribute to its diverse biological activities and make it a promising candidate for further research and development.
The thiol group in 4-(4-Chlorobenzyl)-5-1-(ethylsulfonyl)piperidin-3-yl-4H-1,2,4-triazole-3-thiol is particularly noteworthy due to its reactivity and ability to form disulfide bonds. This property is crucial in various biological processes, including protein folding and redox signaling. The presence of the chlorobenzyl group adds lipophilicity to the molecule, which can enhance its ability to cross cell membranes and reach intracellular targets. The ethylsulfonyl substitution on the piperidine ring further modulates the compound's physicochemical properties, potentially affecting its solubility and metabolic stability.
Recent studies have explored the pharmacological properties of 4-(4-Chlorobenzyl)-5-1-(ethylsulfonyl)piperidin-3-yl-4H-1,2,4-triazole-3-thiol. One notable area of research is its potential as an antimicrobial agent. Triazoles are well-known for their broad-spectrum antimicrobial activity, and this compound has shown promising results in inhibiting the growth of various bacterial and fungal pathogens. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 4-(4-Chlorobenzyl)-5-1-(ethylsulfonyl)piperidin-3-yl-4H-1,2,4-triazole-3-thiol exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans.
In addition to its antimicrobial properties, 4-(4-Chlorobenzyl)-5-1-(ethylsulfonyl)piperidin-3-yl-4H-1,2,4-triazole-3-thiol has also been investigated for its potential as an anti-inflammatory agent. Inflammation is a complex biological response involving various cellular and molecular mechanisms. The thiol group in this compound can interact with redox-sensitive signaling pathways, such as nuclear factor-kappa B (NF-kB), which plays a central role in inflammation. Preclinical studies have shown that 4-(4-Chlorobenzyl)-5-1-(ethylsulfonyl)piperidin-3-yl-4H-1,2,4-triazole-3-thiol can effectively reduce inflammatory markers in animal models of inflammatory diseases.
The unique structural features of 4-(4-Chlorobenzyl)-5-1-(ethylsulfonyl)piperidin-3-yl-4H-1,2,4-triazole-3-thiol also make it an attractive candidate for drug delivery systems. The lipophilic nature of the chlorobenzyl group can facilitate the compound's incorporation into lipid-based delivery systems, such as liposomes or nanoparticles. This can enhance its bioavailability and target specificity, potentially reducing side effects and improving therapeutic outcomes. Research in this area is ongoing, with several studies focusing on optimizing the formulation and delivery methods for this compound.
Clinical trials are essential for evaluating the safety and efficacy of new compounds like 4-(4-Chlorobenzyl)-5-1-(ethylsulfonyl)piperidin-3-y l - 4 H - 1 , 2 , 4 - triazole - 3 - thiol. While preclinical data are promising, further studies are needed to confirm these findings in human subjects. Phase I trials are currently underway to assess the pharmacokinetics and safety profile of this compound in healthy volunteers. These trials will provide valuable insights into its metabolism, distribution, and potential side effects.
In conclusion, 4-(4-Chlorobenzyl)-5-{[1-(ethylsulfonyl)piperidin]-3-y l}- 4 H - 1 , 2 , 4 - triazole - 3 - thiol (CAS No. 932918 - 90 -6) is a multifaceted compound with significant potential in various therapeutic areas. Its unique chemical structure endows it with diverse biological activities, making it a valuable target for further research and development. As more data become available from ongoing studies and clinical trials, the full therapeutic potential of this compound will likely be realized.
932918-90-6 (4-(4-Chlorobenzyl)-5-1-(ethylsulfonyl)piperidin-3-yl-4H-1,2,4-triazole-3-thiol) 関連製品
- 2649087-50-1(1-isocyanatohex-3-ene)
- 10193-95-0(4-(2-Sulfanylacetyl)oxybutyl 2-sulfanylacetate)
- 926198-81-4(4-[(2,6-dimethylmorpholin-4-yl)methyl]benzoic acid)
- 2229457-91-2(3-amino-1-(2-fluoro-4-hydroxyphenyl)cyclobutane-1-carboxylic acid)
- 1909309-11-0(3-(2,2-difluoroethyl)-3-phenylazetidine hydrochloride)
- 330200-97-0(4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-4-nitrophenyl)benzamide)
- 2225176-50-9(5-Fluoro-2-ethylpyridine-4-boronic acid)
- 1228453-25-5(1-(4-Amino-3-methylpiperidin-1-yl)ethan-1-one)
- 1934404-07-5(4-bromo-3-(2-methylpropyl)-2,5-dihydro-1,2-thiazol-5-imine)
- 2361836-77-1(N-(2-cyanoethyl)-N-(2,2-dimethylpropyl)-4-(prop-2-enamido)benzamide)
